(2E)-3-(dimethylamino)-2-[(E)-3-[4-(propan-2-yl)phenoxy]benzoyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(dimethylamino)-2-[(E)-3-[4-(propan-2-yl)phenoxy]benzoyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a benzoyl group, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-2-[(E)-3-[4-(propan-2-yl)phenoxy]benzoyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-isopropylphenol with benzoyl chloride in the presence of a base such as pyridine to form 3-(4-isopropylphenoxy)benzoyl chloride.
Addition of the Propenenitrile Group: The benzoyl chloride intermediate is then reacted with malononitrile in the presence of a base like sodium ethoxide to form the propenenitrile moiety.
Introduction of the Dimethylamino Group: Finally, the dimethylamino group is introduced through a reaction with dimethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-2-[(E)-3-[4-(propan-2-yl)phenoxy]benzoyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Oxidized derivatives of the benzoyl and propenenitrile groups.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Substituted derivatives at the dimethylamino group.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(dimethylamino)-2-[(E)-3-[4-(propan-2-yl)phenoxy]benzoyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in modulating biological pathways that are relevant to diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the formulation of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-2-[(E)-3-[4-(propan-2-yl)phenoxy]benzoyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in structure due to the presence of a benzoyl group.
Extradiol Catecholic Dioxygenases: Similar in terms of undergoing oxidation reactions.
Uniqueness
(2E)-3-(dimethylamino)-2-[(E)-3-[4-(propan-2-yl)phenoxy]benzoyl]prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with various molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-[3-(4-propan-2-ylphenoxy)benzoyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(2)16-8-10-19(11-9-16)25-20-7-5-6-17(12-20)21(24)18(13-22)14-23(3)4/h5-12,14-15H,1-4H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINFRLIGVOTSHM-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)/C(=C/N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.